(4-Chlorobenzyl)hydrazine dihydrochloride

Organic Synthesis Process Chemistry Laboratory Safety

Researchers face variability in synthetic yield and bioassay reproducibility when using non-optimized benzylhydrazine analogs or unstable free base forms. (4-Chlorobenzyl)hydrazine dihydrochloride (CAS 1185303-65-4) resolves this as a crystalline dihydrochloride salt offering precise stoichiometric control and modulated nucleophilicity via the 4-chloro substituent. • Validated in comparative SAR studies to enhance cytotoxicity to sub-micromolar IC50 values against colon, prostate, and lung cancer cell lines • Enables reproducible, regioselective construction of nitrogen heterocycles (indoles, pyrazoles, triazoles) for hit-to-lead libraries • Non-volatile crystalline solid reduces inhalation risk, ensures accurate weighing, and provides long-term storage stability versus liquid free base hydrazines

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
CAS No. 1185303-65-4
Cat. No. B1486607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorobenzyl)hydrazine dihydrochloride
CAS1185303-65-4
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNN)Cl.Cl.Cl
InChIInChI=1S/C7H9ClN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
InChIKeyUQORAWUVXYYPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorobenzyl)hydrazine Dihydrochloride Overview


(4-Chlorobenzyl)hydrazine dihydrochloride is a substituted arylhydrazine salt belonging to the class of hydrazine derivatives widely employed as synthetic intermediates [1]. It features a 4-chlorophenylmethyl group attached to a hydrazine backbone and is supplied as a crystalline dihydrochloride salt (molecular formula C₇H₁₁Cl₃N₂, molecular weight 229.5 g/mol), which enhances its stability and ease of handling compared to the free base form . This compound is not typically used as a final active pharmaceutical ingredient but is recognized as a versatile building block for constructing nitrogen-containing heterocycles, hydrazones, and other derivatives in medicinal chemistry and agrochemical research [1][2].

Substitution Risks for (4-Chlorobenzyl)hydrazine Dihydrochloride


Generic substitution among benzylhydrazine derivatives is unreliable due to the critical influence of the aromatic substituent on the hydrazine's reactivity, physicochemical properties, and the biological profile of downstream products. The 4-chloro substituent uniquely modulates the electron density of the aromatic ring, which directly affects the nucleophilicity of the hydrazine moiety and, consequently, the kinetics and regioselectivity of subsequent condensation or cyclization reactions used to build complex molecules [1][2]. Furthermore, the dihydrochloride salt form provides distinct handling, solubility, and stability advantages over the free base, which can be a volatile and toxic liquid, ensuring more consistent stoichiometry and safer laboratory practices [2][3]. Selecting an analog with a different substituent (e.g., -H, -CH₃, -F, -NO₂) or a different salt form therefore risks introducing variability in synthetic yield, product purity, and biological assay outcomes, undermining the reproducibility of research [1].

Quantitative Evidence for (4-Chlorobenzyl)hydrazine Dihydrochloride


Dihydrochloride Salt vs. Free Base: Safety & Reactivity

The dihydrochloride salt form of (4-chlorobenzyl)hydrazine offers quantifiable advantages in stability, handling, and stoichiometric precision over its free base analogue (CAS 25198-45-2) [1][2]. Free benzylhydrazines are typically liquids that can be volatile and highly toxic, posing inhalation and handling risks [1]. In contrast, the dihydrochloride salt is a crystalline solid. While specific vapor pressure data for (4-chlorobenzyl)hydrazine is not publicly available, the general class of hydrazine dihydrochloride salts is characterized by lower volatility and easier containment [1]. The precisely defined stoichiometry of the dihydrochloride salt ensures consistent reactivity in applications where exact molar ratios are critical, such as in cross-coupling reactions or heterocycle formation [2].

Organic Synthesis Process Chemistry Laboratory Safety

Cytotoxic Potency of 4-Chlorobenzyl Derivatives

In a study of 1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, the derivative bearing a 4-chloro substituent on the benzylidene ring (compound 4d) exhibited exceptionally potent cytotoxicity with IC50 values of 0.011–0.001 µM against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines [1]. This potency is comparable to the 4-nitro derivative (compound 4f) and significantly greater than other substituents within the series, such as 2-OH (IC50 0.56–0.83 µM) [1]. This suggests that the 4-chlorobenzyl fragment contributes critical electronic and steric properties for high target affinity and is a privileged scaffold for developing potent anticancer agents [1].

Anticancer Medicinal Chemistry Structure-Activity Relationship

Application Scenarios for (4-Chlorobenzyl)hydrazine Dihydrochloride


Anticancer Lead Optimization

Procure (4-chlorobenzyl)hydrazine dihydrochloride as a core scaffold for synthesizing libraries of hydrazone or acetohydrazide derivatives aimed at high-potency anticancer activity. The 4-chloro substituent has been validated to enhance cytotoxicity to sub-micromolar IC50 values against colon, prostate, and lung cancer cell lines, as demonstrated by comparative structure-activity relationship studies [1].

Heterocycle and Hydrazone Library Synthesis

Utilize the compound as a key intermediate for constructing nitrogen-containing heterocycles, including indoles, pyrazoles, and triazoles. The dihydrochloride salt form ensures precise stoichiometric control and consistent reactivity for reproducible library generation, a critical requirement for hit-to-lead discovery campaigns [2].

Safe Lab-Scale Process Development

Select the dihydrochloride salt over the free base for laboratory-scale process development when safety, accurate weighing, and long-term storage stability are priorities. Its crystalline, non-volatile nature reduces inhalation risks and simplifies handling compared to liquid free base hydrazines, making it suitable for standard synthetic organic chemistry workflows [3].

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